1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester
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Overview
Description
1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester is an organic compound with a complex structure that includes a cyclopentadiene ring, a carboxylic acid group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester typically involves the following steps:
Formation of Cyclopentadiene Derivatives: Cyclopentadiene derivatives can be synthesized through Diels-Alder reactions, where cyclopentadiene reacts with dienophiles under controlled conditions.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclopentadiene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in different chemical reactions, influencing its reactivity and potential biological effects . The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,3-cyclopentadiene-1-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Cyclopentadiene derivatives: Various derivatives with different substituents on the cyclopentadiene ring.
Properties
CAS No. |
128590-29-4 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
ethyl 2-methyl-4-phenylcyclopenta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-3-17-15(16)14-10-13(9-11(14)2)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
PTMBKFCMLSDYNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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